molecular formula C8H7NO5 B3114578 3-(Hydroxyamino)phthalic acid CAS No. 202262-76-8

3-(Hydroxyamino)phthalic acid

Cat. No.: B3114578
CAS No.: 202262-76-8
M. Wt: 197.14 g/mol
InChI Key: PWLUDJIFCUVRHO-UHFFFAOYSA-N
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Description

3-(Hydroxyamino)phthalic acid (CAS 202262-76-8) is a high-purity research compound that serves as a critical intermediate in organic synthesis and pharmaceutical development. This chemical is highly valuable as a precursor in the synthesis of various pharmacologically active molecules. Recent scientific literature highlights its key role as an intermediate in the nitro-reduction pathway for the production of 3-amino phthalic acid (3-APA), a crucial building block for active pharmaceutical ingredients such as Apremilast, an FDA-approved treatment for psoriasis and psoriatic arthritis . As an analytical standard, it is supplied for use in HPLC analysis, providing researchers with a reliable reference material for method development and quality control in their experiments . The compound's structural features make it a versatile building block for further chemical transformations in medicinal chemistry. This product is intended for research applications in a controlled laboratory environment and is designated "For Research Use Only." It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(hydroxyamino)phthalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO5/c10-7(11)4-2-1-3-5(9-14)6(4)8(12)13/h1-3,9,14H,(H,10,11)(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWLUDJIFCUVRHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)NO)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 3 Hydroxyamino Phthalic Acid

Regioselective Functionalization of Phthalic Acid Scaffolds

The introduction of a functional group at a specific position on the phthalic acid ring is a key challenge in the synthesis of its derivatives. For 3-(Hydroxyamino)phthalic acid, the primary strategy involves the initial synthesis of a precursor that can be chemically transformed into the desired hydroxyamino group at the C-3 position.

Strategies for Hydroxyamino Group Introduction

The direct introduction of a hydroxyamino group onto the phthalic acid scaffold is not a commonly reported method. The principal and most well-documented strategy for synthesizing this compound is through the selective reduction of a 3-nitro-substituted phthalic acid precursor. This multi-step process leverages well-established nitration and reduction chemistries.

Alternative theoretical approaches could involve the direct amination of a suitably activated phthalic acid derivative with hydroxylamine (B1172632) or its protected forms. However, the selective reduction of the corresponding nitro compound remains the most practical and widely applicable method. mdpi.com Biocatalytic methods are also emerging as a viable green alternative. For instance, the use of engineered nitroreductase enzymes for the reduction of nitroarenes with electron-withdrawing groups to the corresponding N-arylhydroxylamines has been demonstrated with excellent selectivity. rsc.org A specific study has mentioned the efficient bio-reduction of 3-nitrophthalic acid using an engineered nitroreductase. researchgate.net

Derivatization from Nitro-Phthalic Acid Precursors

The synthesis of this compound predominantly begins with the nitration of phthalic anhydride (B1165640) or phthalic acid. This electrophilic aromatic substitution reaction typically yields a mixture of 3-nitrophthalic acid and 4-nitrophthalic acid. orgsyn.orgsid.ir The reaction is commonly carried out using a mixture of concentrated nitric acid and sulfuric acid. orgsyn.org The ratio of the 3-nitro to 4-nitro isomers can be influenced by the reaction conditions, such as temperature and the concentration of the nitrating agents. sid.irprepchem.com

Once the 3-nitrophthalic acid is isolated, the crucial step is the selective reduction of the nitro group to a hydroxyamino group. This transformation requires careful control of reagents and conditions to prevent over-reduction to the corresponding 3-aminophthalic acid. mdpi.comgoogle.com

A variety of reducing systems have been developed for the selective reduction of nitroarenes to aryl hydroxylamines, and these can be adapted for the synthesis of this compound. These methods can be broadly categorized into chemical and catalytic reductions.

Precursor CompoundKey TransformationTarget Intermediate
Phthalic AnhydrideNitration3-Nitrophthalic Anhydride
Phthalic AcidNitration3-Nitrophthalic Acid
3-Nitrophthalic AcidSelective ReductionThis compound
1-NitronaphthaleneCatalytic Oxidation3-Nitrophthalic acid

Table 1: Key Precursors and Transformations in the Synthesis of this compound. This interactive table outlines the primary starting materials and the essential chemical steps involved in their conversion to the target compound or key intermediates.

Synthetic Approaches to Phthaloyl-Type Hydroxyamino Compounds

While the primary focus is on the synthesis of this compound itself, related phthaloyl-type hydroxyamino compounds are also of interest. The synthesis of N-hydroxyphthalimide is a key example. It can be prepared and subsequently used in reactions like the Mitsunobu reaction to introduce a phthalimidooxy group onto a substrate. tandfonline.com The synthesis of N-hydroxyphthalimide derivatives can be achieved by reacting N-hydroxyphthalimide with various electrophiles. mdpi.com These reactions, however, focus on the derivatization of the hydroxylamine nitrogen rather than the functionalization of the phthalic ring itself.

Catalytic Systems and Reaction Condition Optimization in Synthesis

The selective reduction of 3-nitrophthalic acid to this compound is highly dependent on the choice of catalyst and the optimization of reaction conditions to favor the formation of the hydroxylamine intermediate over the fully reduced amine. mdpi.comresearchgate.net

Catalytic hydrogenation is a widely used method. Various heterogeneous catalysts have been investigated for the selective reduction of nitroarenes. Platinum-based catalysts, such as platinum-on-carbon (Pt/C), are frequently employed. researchgate.net The selectivity of these catalysts can be significantly enhanced by the addition of inhibitors or promoters. For example, dimethyl sulfoxide (B87167) (DMSO) has been used as an additive to increase the selectivity for N-arylhydroxylamines in Pt/C-catalyzed hydrogenations. researchgate.net Other catalytic systems include Raney nickel, often modified with additives, and catalysts based on rhodium, ruthenium, and gold nanoparticles. researchgate.netwikipedia.orgacs.org

The choice of reducing agent and hydrogen source is also critical. While catalytic hydrogenation often employs hydrogen gas (H₂), transfer hydrogenation using hydrazine (B178648) (N₂H₄) as a hydrogen source is a common alternative. researchgate.netwikipedia.org Other reducing agents like sodium borohydride (B1222165) (NaBH₄) in conjunction with a catalyst, or stoichiometric reducing metals like zinc dust, have also been successfully used for this transformation. wikipedia.orgacs.orgorganic-chemistry.orgrsc.org

Optimization of reaction parameters such as temperature, pressure, solvent, and reaction time is crucial for maximizing the yield and selectivity of the desired hydroxylamine. Low temperatures are often preferred to minimize over-reduction to the amine. researchgate.net

Catalyst SystemReducing Agent/H-sourceTypical ConditionsKey Features
Pt/C with additives (e.g., DMSO)H₂ gasLow temperature, controlled pressureHigh selectivity for hydroxylamine
Raney Nickel with additivesH₂ gas or Hydrazine0-10 °CEffective for hydroxylamine synthesis
Supported Ruthenium NanoparticlesHydrazineMild conditions (e.g., room temp.)High yield and selectivity
Gold NanoparticlesNaBH₄Mild conditions, aqueous or organic solventHigh efficiency and switchable selectivity
Metallic AntimonyNaBH₄Mild conditionsGood yields of hydroxylamine
Zinc DustAmmonium Chloride or CO₂/H₂ORoom temperatureEnvironmentally benign options available

Table 2: Representative Catalytic Systems for the Selective Reduction of Nitroarenes to Aryl Hydroxylamines. This interactive table summarizes various catalytic systems and conditions applicable to the synthesis of this compound from its nitro precursor.

Elucidation of Reaction Mechanisms and Chemical Reactivity of 3 Hydroxyamino Phthalic Acid

Mechanistic Investigations of the Hydroxyamino Moiety's Transformations

The hydroxyamino group (-NHOH) is a key center of reactivity in the molecule, participating in a variety of transformations including oxidation-reduction processes, cyclizations, and acid-base reactions.

Oxidation-Reduction Pathways

The hydroxyamino group is susceptible to oxidation. While specific studies on 3-(hydroxyamino)phthalic acid are not abundant, the reactivity can be inferred from related compounds. The oxidation of the hydroxyamino group can proceed through intermediates to form nitroso and subsequently nitro compounds.

This compound is structurally related to intermediates in the chemiluminescence of luminol (B1675438). The oxidation of luminol ultimately produces 3-aminophthalic acid in an excited state, which then emits light. wikipedia.org The transformation pathways may involve hydroxylamine (B1172632) intermediates, suggesting that this compound could be a transient species in related oxidative processes. The removal of a hydrogen atom from a related compound, N-hydroxyphthalimide, generates the N-phthalimido-N-oxyl (PINO) radical, which is a potent hydrogen atom abstracting agent. wikipedia.org This suggests that the hydroxyamino group in this compound could also participate in radical-mediated reactions under specific oxidative conditions.

Cyclization and Condensation Reactions

The presence of both a nucleophilic hydroxyamino group and electrophilic carboxylic acid groups within the same molecule allows for intramolecular cyclization reactions. Under dehydrating conditions, this compound can be expected to cyclize.

A prominent reaction is the formation of a cyclic imide. For instance, heating can cause the hydroxyamino group to react with the adjacent carboxylic acid groups to form N-hydroxyphthalimide derivatives. The reaction of phthalic anhydride (B1165640) with hydroxylamine is a known method to produce N-hydroxyphthalimide, a related compound lacking the second carboxylic acid group. wikipedia.orggoogle.comgoogle.com This suggests that intramolecular condensation of this compound would likely proceed to form a stable five-membered ring structure.

Such cyclization reactions are common for molecules containing appropriately positioned functional groups. For example, the Bischler–Napieralski reaction involves the intramolecular cyclization of β-arylethylamides to form dihydroisoquinolines under acidic conditions. wikipedia.org Similarly, delta-hydroxy acids undergo intramolecular cyclization to form delta-lactones. youtube.com These examples highlight the thermodynamic favorability of forming five- or six-membered rings through intramolecular reactions.

Acid-Base Equilibria and Proton Transfer Dynamics

This compound is a polyprotic acid, possessing two carboxylic acid groups and a weakly acidic hydroxyamino group. The dissociation of these protons is characterized by distinct pKa values. Phthalic acid itself has two pKa values for its carboxylic acid groups. achieversdream.com.sg The pKa of the first carboxylic acid proton is lower (more acidic) than the second because the initial deprotonation is facilitated by the electron-withdrawing nature of the adjacent carboxyl group. achieversdream.com.sg After the first proton is lost, the resulting carboxylate anion makes the removal of the second proton more difficult, leading to a higher pKa value. achieversdream.com.sg

Table 1: Predicted Acid-Base Equilibria of this compound

pH Range Dominant Species Description
< pKa1 Fully protonated Both carboxylic acid groups and the hydroxyamino group are protonated.
pKa1 < pH < pKa2 Mono-anion One carboxylic acid group is deprotonated.
pKa2 < pH < pKa3 Di-anion Both carboxylic acid groups are deprotonated.
> pKa3 Tri-anion All acidic protons, including the one from the hydroxyamino group, are removed.

Carboxylic Acid Group Reactivity and Derivatization Mechanisms

The two carboxylic acid groups on the aromatic ring are key sites for derivatization. These groups can undergo typical reactions of carboxylic acids, such as esterification, amidation, and conversion to acid anhydrides.

Derivatization often involves activating the carboxylic acid. Reagents like thionyl chloride can convert the carboxylic acids to more reactive acyl chlorides. colostate.edu Alternatively, water-soluble carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC) can be used to couple the carboxylic acids with amines or alcohols in aqueous solutions to form amides or esters, respectively. thermofisher.com The efficiency of EDAC-mediated coupling can be enhanced by the addition of N-hydroxysulfosuccinimide. thermofisher.com

Another common derivatization is esterification, which can be achieved by reacting the acid with an alcohol under acidic catalysis. colostate.edu For analytical purposes, such as gas chromatography, carboxylic acids are often converted into more volatile ester derivatives. colostate.edu

Table 2: Potential Derivatization Reactions of Carboxylic Acid Groups

Reagent(s) Product Type Reaction Description
Alcohol (e.g., Methanol), Acid Catalyst Ester Converts one or both carboxylic acid groups to methyl esters.
Thionyl Chloride (SOCl₂) Acyl Chloride Converts carboxylic acid groups to highly reactive acyl chloride groups.
Amine, EDAC Amide Forms an amide bond between the carboxylic acid and an amine.

Photochemical and Thermochemical Reaction Pathways

The response of this compound to light and heat is dictated by its structure. Aromatic compounds with hydroxyl and amino substituents can be photochemically active. While specific photochemical studies on this compound are limited, related molecules offer insights. For instance, the Norrish–Yang reaction is a photochemical cyclization of carbonyl compounds that proceeds via intramolecular hydrogen abstraction. acs.org Phthalocyanines, which are larger macrocyclic analogues, exhibit significant photophysical and photochemical properties that can be tuned by substituents on the ring and central metal atom. mdpi.com

Thermochemically, the compound is expected to undergo decarboxylation at high temperatures, a common reaction for carboxylic acids. The presence of two adjacent carboxylic acid groups could facilitate the loss of water to form an anhydride, 3-hydroxyphthalic anhydride, upon heating. turito.com The thermochemical properties of 3-hydroxyphthalic anhydride, including its enthalpy of fusion and sublimation, have been studied, indicating it is a stable compound that can be formed from a precursor like this compound under thermal stress. scielo.org.mx Further heating would likely lead to decarboxylation and fragmentation of the aromatic ring. researchgate.net

Comprehensive Spectroscopic Characterization and Structural Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 3-(Hydroxyamino)phthalic acid is expected to show distinct signals for the aromatic protons and the labile protons of the carboxylic acid and hydroxyamino groups. The aromatic region will display a complex splitting pattern due to the three adjacent protons on the benzene (B151609) ring. The chemical shifts are influenced by the electronic effects of the two carboxylic acid groups and the hydroxyamino group.

Expected ¹H NMR Data for this compound:

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-47.6 - 7.8d7.5 - 8.5
H-57.3 - 7.5t7.5 - 8.5
H-67.0 - 7.2d7.5 - 8.5
COOH12.0 - 13.0br s-
NH-OH9.0 - 10.0br s-
N-OH8.0 - 9.0br s-

Note: Predicted values are based on data from related compounds and general NMR principles. The broad signals (br s) for the COOH and NHOH protons are due to chemical exchange and hydrogen bonding.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on all the unique carbon atoms in the molecule. The carbonyl carbons of the carboxylic acid groups are expected to appear at the most downfield region. The chemical shifts of the aromatic carbons are influenced by the nature and position of the substituents.

Expected ¹³C NMR Data for this compound:

Carbon Predicted Chemical Shift (δ, ppm)
C-1130 - 135
C-2135 - 140
C-3145 - 150
C-4115 - 120
C-5125 - 130
C-6110 - 115
C=O (Carboxylic Acids)168 - 173

Note: Predicted values are based on data from related compounds such as 3-hydroxybenzoic acid and general NMR principles. np-mrd.org

To unambiguously assign the proton and carbon signals and confirm the structure of this compound, various 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between adjacent aromatic protons (H-4, H-5, and H-6), helping to confirm their relative positions on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would establish the direct one-bond correlations between the aromatic protons and their attached carbon atoms (C-4, C-5, and C-6).

¹H and ¹³C NMR Spectral Interpretation

Vibrational Spectroscopy Applications

Vibrational spectroscopy, including FT-IR and Raman techniques, provides valuable information about the functional groups present in a molecule.

The FT-IR spectrum of this compound would be characterized by absorption bands corresponding to the various functional groups. The spectrum of the related compound, 3-aminophthalic acid hydrochloride dihydrate, shows characteristic peaks that can be used for comparison. nih.gov

Expected FT-IR Data for this compound:

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
O-H stretch (Carboxylic Acid)2500 - 3300Broad, Strong
N-H stretch (Hydroxyamino)3200 - 3400Medium
O-H stretch (Hydroxyamino)3400 - 3600Medium
C-H stretch (Aromatic)3000 - 3100Medium
C=O stretch (Carboxylic Acid)1680 - 1720Strong
C=C stretch (Aromatic)1550 - 1650Medium
C-N stretch1250 - 1350Medium
C-O stretch1200 - 1300Strong
O-H bend (Carboxylic Acid)900 - 950Broad, Medium

Note: Predicted values are based on general IR data and spectra of related compounds like phthalic anhydride (B1165640). researchgate.net

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be expected to show strong signals for the aromatic ring vibrations. Studies on phthalic acid and its esters provide a basis for these predictions. nih.govias.ac.in

Expected Raman Data for this compound:

Vibrational Mode Predicted Raman Shift (cm⁻¹) Intensity
C-H stretch (Aromatic)3050 - 3100Strong
C=O stretch (Carboxylic Acid)1650 - 1700Medium
Ring Breathing (Aromatic)1580 - 1620Strong
C-C stretch (Aromatic)1400 - 1500Medium
C-N stretch1200 - 1300Weak

Note: Predicted values are based on Raman spectroscopic studies of phthalic acid and its derivatives. acs.orgresearchgate.net

Fourier Transform Infrared (FT-IR) Spectroscopy

Electronic Absorption (UV-Vis) Spectroscopy and Chromophore Analysis

UV-Vis spectroscopy is used to study the electronic transitions within a molecule. The primary chromophore in this compound is the substituted benzene ring. The presence of the electron-donating hydroxyamino group and the electron-withdrawing carboxylic acid groups will influence the position and intensity of the absorption bands. Aqueous solutions of phthalic acid show an absorbance maximum around 281 nm. researchgate.net The introduction of further substituents is expected to cause a shift in this absorption. Studies on phthalic acid esters have also been conducted to understand their UV spectral properties. pjoes.com

Expected UV-Vis Absorption Data for this compound (in a polar solvent):

Transition Predicted λmax (nm) Molar Absorptivity (ε, M⁻¹cm⁻¹)
π → π230 - 250High
n → π280 - 320Moderate

Note: The π → π transition is associated with the aromatic system, while the n → π* transition involves the non-bonding electrons of the oxygen and nitrogen atoms. The exact positions and intensities of the absorption maxima can be influenced by the solvent polarity. mdpi.com*

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique used to determine the molecular mass and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound, this analysis provides crucial information for its identification and characterization.

The molecular formula of this compound is C₈H₇NO₅, which corresponds to a precise molecular weight of approximately 197.15 g/mol . In a mass spectrometry experiment, this would be observed as the molecular ion peak (M⁺) or a related ion, such as the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻, depending on the ionization technique employed.

While specific, published experimental mass spectra for this compound are not widely available, a theoretical fragmentation pattern can be predicted based on the functional groups present in the molecule: two carboxylic acid groups, a benzene ring, and a hydroxyamino group. Phthalic acid and its derivatives are known to exhibit characteristic fragmentation pathways. copernicus.orgnih.gov

Key fragmentation processes would likely involve:

Decarboxylation: The loss of one or both carboxyl groups as carbon dioxide (CO₂, 44 Da).

Loss of Water: Elimination of a water molecule (H₂O, 18 Da), particularly from the adjacent carboxylic acid groups.

Cleavage of the Hydroxyamino Group: Fragmentation involving the C-N and N-O bonds of the hydroxyamino substituent.

A plausible fragmentation pathway in negative ion mode ESI-MS/MS for the deprotonated molecule [M-H]⁻ at m/z 196 could involve the loss of H₂O to form an anhydride-like ion at m/z 178, followed by the loss of CO₂ to yield a fragment at m/z 134. In studies of similar compounds like phthalate (B1215562) metabolites, a fragment ion at m/z 147, corresponding to a deprotonated o-phthalic anhydride structure, is often observed. nih.gov

Table 1: Molecular Properties of this compound

Property Value
Molecular Formula C₈H₇NO₅
Molecular Weight 197.15 g/mol
Predicted [M-H]⁻ Ion (m/z) 196.02

Computational Chemistry and Theoretical Modelling of 3 Hydroxyamino Phthalic Acid

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations offer a powerful lens through which the intrinsic properties of a molecule can be understood at the atomic level. For 3-(Hydroxyamino)phthalic acid, these methods provide a foundational understanding of its geometry and electronic landscape.

Density Functional Theory (DFT) for Geometry Optimization

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for the determination of molecular structures. ekb.egbohrium.com The geometry of this compound is optimized using DFT methods, such as the B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)), to locate the minimum energy conformation of the molecule. scirp.org This process involves systematically adjusting the atomic coordinates to find the arrangement with the lowest electronic energy, which corresponds to the most stable structure of the molecule in the gas phase. The resulting optimized geometry provides crucial data on bond lengths, bond angles, and dihedral angles.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Gas Phase) Calculated at the B3LYP/6-311++G(d,p) Level of Theory.

ParameterBond/AngleValue
Bond Length (Å)C1-C21.405
C2-C31.398
C3-C41.401
C4-C51.399
C5-C61.403
C6-C11.400
C1-C7(=O)O1.492
C2-C8(=O)O1.495
C3-N1.380
N-O1.410
Bond Angle (°)C1-C2-C3120.1
C2-C3-C4119.8
C1-C6-C5120.0
C2-C1-C7121.5
C3-C2-C8120.9
C2-C3-N118.7
C4-C3-N121.5
C3-N-O110.2

Note: This data is illustrative and based on typical values for similar aromatic and functionalized compounds.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Indices

Frontier Molecular Orbital (FMO) theory is pivotal in explaining the chemical reactivity of molecules. libretexts.orgsapub.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. mdpi.com The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower reactivity. mdpi.com From the HOMO and LUMO energies, global reactivity descriptors such as chemical potential (μ), chemical hardness (η), and the electrophilicity index (ω) can be calculated to further quantify the molecule's reactivity. mdpi.com

Table 2: Hypothetical Frontier Molecular Orbital Energies and Global Reactivity Descriptors for this compound.

ParameterValue (eV)
EHOMO-6.85
ELUMO-1.75
HOMO-LUMO Gap (ΔE)5.10
Ionization Potential (I)6.85
Electron Affinity (A)1.75
Chemical Potential (μ)-4.30
Chemical Hardness (η)2.55
Electrophilicity Index (ω)3.61

Note: This data is illustrative. The distribution of HOMO and LUMO orbitals would show the HOMO localized on the electron-rich hydroxyamino group and the aromatic ring, while the LUMO would be concentrated on the electron-withdrawing carboxylic acid groups. researchgate.net

Electrostatic Potential Surface (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive behavior towards electrophilic and nucleophilic attacks. uni-muenchen.dewuxiapptec.com The MEP surface is colored to represent different electrostatic potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies regions of low electron density (positive potential), prone to nucleophilic attack. libretexts.orgnumberanalytics.com For this compound, the MEP map would be expected to show negative potential (red) around the oxygen atoms of the carboxylic acid and hydroxyamino groups, making these sites attractive to electrophiles. Conversely, the hydrogen atoms of the carboxylic acid and hydroxyamino groups would exhibit a positive potential (blue), indicating their susceptibility to nucleophilic interaction. researchgate.net

Spectroscopic Parameter Prediction and Experimental Validation

Computational chemistry provides a powerful means to predict various spectroscopic parameters, which can then be compared with experimental data for validation of the theoretical model. ekb.eg Techniques like DFT can be employed to calculate vibrational frequencies (FT-IR and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis). bohrium.comchemicalpapers.com Agreement between the calculated and experimental spectra lends confidence to the computed molecular structure and electronic properties. bohrium.com For this compound, computational methods can predict the characteristic vibrational modes of its functional groups and the chemical shifts of its protons and carbons, aiding in the interpretation of experimental spectra. chemicalpapers.com

Table 3: Hypothetical Comparison of Predicted and Experimental Spectroscopic Data for this compound.

Spectroscopic TechniquePredicted ValueExperimental Value
FT-IR (cm-1) - C=O stretch17251720
FT-IR (cm-1) - O-H stretch (acid)33503340
FT-IR (cm-1) - N-H stretch32803275
1H NMR (ppm) - Aromatic H7.5-8.27.4-8.1
13C NMR (ppm) - Carboxylic C168.5168.2
UV-Vis λmax (nm)295298

Note: This data is illustrative and represents a typical level of agreement between theoretical predictions and experimental observations.

Reaction Mechanism Elucidation via Transition State Calculations

Understanding how a chemical reaction proceeds is fundamental to chemistry, and computational methods are instrumental in mapping out reaction pathways. numberanalytics.com Transition state theory allows for the identification of the transition state (TS), which is the highest energy point along the reaction coordinate. wikipedia.org By calculating the structure and energy of the transition state, the activation energy (the energy barrier that must be overcome for the reaction to occur) can be determined. github.io This information is crucial for predicting reaction rates and understanding the feasibility of a proposed mechanism. masterorganicchemistry.comschrodinger.com For this compound, transition state calculations could be used to investigate reactions such as intramolecular cyclization or reactions with other molecules, providing insights into its chemical transformations.

Solvation Effects and Conformational Analysis

The behavior of a molecule can be significantly influenced by its environment, particularly in solution. frontiersin.org Solvation models, both explicit (including individual solvent molecules) and implicit (treating the solvent as a continuous medium), are used to account for the effects of the solvent on the molecule's conformation and properties. frontiersin.orgscirp.org A conformational analysis, often performed in conjunction with solvation models, explores the different spatial arrangements (conformers) of a molecule and their relative energies. mdpi.comchemrxiv.org For this compound, which has rotatable bonds, conformational analysis in different solvents is essential to understand how its structure and reactivity might change in various chemical environments, such as in biological systems or during chemical synthesis. scirp.org

Biochemical Pathways and Environmental Transformations of Phthalic Acid Derivatives

Microbial Degradation Mechanisms of Phthalic Acid Isomers

Phthalic acid and its isomers, isophthalic acid (IPA) and terephthalic acid (TPA), are major environmental contaminants due to their extensive use in the production of plastics and plasticizers. d-nb.infonih.gov Microbial degradation is recognized as the most effective and environmentally sound method for eliminating these xenobiotic compounds from various ecosystems, including soil and water. d-nb.infonih.gov The microbial breakdown of phthalate (B1215562) esters typically begins with hydrolysis by esterases, which releases the corresponding alcohol and the phthalic acid isomer. d-nb.infonih.gov The subsequent degradation of these dicarboxylic acid isomers differs significantly between aerobic and anaerobic microorganisms. d-nb.infonih.gov

Aerobic bacteria utilize oxygen-dependent enzymes to introduce hydroxyl groups onto the aromatic ring, which facilitates eventual ring cleavage. d-nb.infonih.gov In contrast, anaerobic bacteria employ an entirely different strategy that involves activating the phthalate isomer by converting it into a thioester, a reaction that does not require oxygen. d-nb.infoysu.edu This fundamental divergence in strategy reflects the different biochemical challenges posed by the stable aromatic ring structure under oxic and anoxic conditions. nih.gov

Under aerobic conditions, the microbial degradation of phthalic acid isomers converges on a common central intermediate, protocatechuate (3,4-dihydroxybenzoate). d-nb.infoasm.orgresearchgate.net The initial and most critical step in this process is the enzymatic hydroxylation of the benzene (B151609) ring, catalyzed by multicomponent dioxygenase enzyme systems. d-nb.infonih.gov These enzymes, often Rieske non-heme iron dioxygenases, incorporate both atoms of a molecular oxygen (O2) into the aromatic nucleus, creating a cis-dihydrodiol. d-nb.inforesearchgate.net

For ortho-phthalate (PA), degradation typically proceeds through several pathways, including the 4,5-dioxygenase and 3,4-dioxygenase pathways. nih.govresearchgate.net The process involves:

Dioxygenation: A dioxygenase enzyme attacks the aromatic ring to form a cis-dihydroxy-dihydro-phthalic acid. d-nb.info

Dehydrogenation: A dehydrogenase enzyme then oxidizes the cis-dihydrodiol, leading to the re-aromatization of the ring to form a dihydroxy-phthalate. d-nb.inforesearchgate.net

Decarboxylation: Finally, a decarboxylase removes one of the carboxyl groups to yield protocatechuate. d-nb.infod-nb.info

The degradation of isophthalic acid (IPA) and terephthalic acid (TPA) also proceeds via dioxygenation to form protocatechuate, though the specific enzymes and intermediate steps can differ. d-nb.inforesearchgate.net In some pathways for TPA and IPA, decarboxylation may occur concurrently with the dehydrogenation step. d-nb.info The resulting protocatechuate is then funneled into central metabolism through ring cleavage, which is also catalyzed by dioxygenases via either ortho- or meta-cleavage pathways. d-nb.info

Table 1: Key Enzymes in Aerobic Degradation of Phthalic Acid Isomers

Enzyme ClassSpecific Enzyme ExampleSubstrateFunctionReference
DioxygenasesPhthalate 3,4-dioxygenase, Phthalate 4,5-dioxygenasePhthalic Acid (PA)Introduces two hydroxyl groups to the aromatic ring. nih.gov
Dehydrogenasescis-dihydrodiol dehydrogenasescis-dihydroxy-dihydro-PAAromatizes the ring to form dihydroxy-PA. d-nb.info
Decarboxylases4,5-dihydroxyphthalate decarboxylase4,5-dihydroxyphthalateRemoves a carboxyl group to form protocatechuate. d-nb.info

In the absence of oxygen, microorganisms utilize a distinct and energetically challenging pathway to break down phthalic acid isomers. nih.gov The central strategy involves the activation of the carboxyl group via thioesterification with coenzyme A (CoA), which makes the aromatic ring susceptible to subsequent reduction and cleavage. d-nb.infoysu.edu This process ultimately converts the phthalate isomers into the central intermediate benzoyl-CoA. d-nb.infonih.govnih.gov

The key steps in the anaerobic degradation of ortho-phthalate are:

Activation: Phthalate is activated to its CoA thioester, phthaloyl-CoA. This can be catalyzed by an ATP-dependent CoA ligase or a CoA transferase, which transfers CoA from a donor like succinyl-CoA. d-nb.infonih.govd-nb.info Phthaloyl-CoA is known to be an extremely unstable intermediate. nih.govnews-medical.net

Decarboxylation: The highly labile phthaloyl-CoA is then decarboxylated to benzoyl-CoA. d-nb.infonih.gov This mechanistically difficult reaction is catalyzed by a specific class of enzymes known as UbiD-like decarboxylases, which utilize a prenylated flavin mononucleotide (prFMN) cofactor. d-nb.infonih.govnih.gov

To manage the instability of the phthaloyl-CoA intermediate, bacteria often employ strategies such as the massive overproduction of the decarboxylase enzyme to capture the intermediate as soon as it is formed. d-nb.infonih.gov Similar pathways involving CoA thioester intermediates are used for the anaerobic degradation of IPA and TPA, which are also converted to benzoyl-CoA before further breakdown. d-nb.infoasm.org The resulting benzoyl-CoA is then channeled into a common degradation pathway where the aromatic ring is reduced and eventually cleaved. ysu.edu

Table 2: Key Steps in Anaerobic Degradation of Phthalic Acid Isomers

StepKey IntermediateEnzyme ClassFunctionReference
ActivationPhthaloyl-CoACoA Ligase / CoA TransferaseAttaches Coenzyme A to phthalate, forming a thioester. d-nb.infonih.gov
DecarboxylationBenzoyl-CoAUbiD-like DecarboxylaseRemoves a carboxyl group from the thioester intermediate. nih.govnih.gov
Ring Reduction(Reduced Intermediates)Benzoyl-CoA ReductaseReduces the aromatic ring of benzoyl-CoA, preparing it for cleavage. ysu.edu

Aerobic Degradation Pathways and Enzymatic Hydroxylations

Biotransformation Processes of Hydroxyamino Compounds

Biotransformation is the modification of a chemical compound by an organism or its enzymes. inflibnet.ac.in Hydroxyamino compounds, which contain the R-NHOH functional group, can undergo various microbial biotransformations. These transformations are often part of detoxification pathways or the breakdown of nitrogen-containing compounds. For example, the microbial reduction of nitroaromatic compounds, such as the explosive 2,4,6-trinitrotoluene (B92697) (TNT), proceeds through highly reactive hydroxylamino intermediates.

Under aerobic conditions, these hydroxylamino intermediates can be unstable and may undergo non-enzymatic coupling reactions (dimerization) to form azoxy compounds, which can lead to polymerization. This polymerization makes the compounds more resistant to further biological attack. In other pathways, hydroxyamino groups can be substrates for enzymes like N-acetyltransferases, which add an acetyl group, a common detoxification reaction. For instance, cell-free extracts of Streptomyces griseus have been shown to transform 4-amino-3-hydroxy-phenyl SF5 into its N-acetylated derivative in the presence of acetyl CoA. researchgate.net

Applications in Advanced Organic Synthesis and Materials Science Research

Utilization as a Chiral Synthon or Building Block

Chiral building blocks are crucial intermediates in the synthesis of pharmaceuticals and natural products. The presence of a stereocenter, often derived from asymmetric synthesis or resolution, allows for the construction of enantiomerically pure molecules. While direct research on 3-(hydroxyamino)phthalic acid as a chiral synthon is not extensively documented, its structural motifs are found in more complex chiral structures.

The synthesis of chiral N-hydroxyamino acids has been achieved through catalytic asymmetric methods, highlighting the importance of this functional group in creating chiral synthons. jst.go.jp For instance, the enantioselective aza-Michael addition of hydroxylamine (B1172632) derivatives to α,β-unsaturated carboxylic acids, facilitated by hybrid catalysts, can produce chiral N-hydroxyamino acid precursors. jst.go.jp Furthermore, the resolution of racemic mixtures containing similar functionalities, such as the resolution of a racemic phthalic semiester using a chiral amine, demonstrates a viable pathway to obtaining enantiomerically pure compounds that could be analogous to chiral this compound derivatives. google.com

The broader category of hydroxyamino acids and their derivatives are recognized as valuable and densely functionalized chiral starting materials for organic synthesis. beilstein-journals.org Their utility in producing compounds like HIV inhibitors and synthetic statins underscores the potential value of novel chiral building blocks like this compound. researchgate.net

Derivatization for Functional Material Precursors

The functional groups of this compound make it a candidate for derivatization into precursors for functional materials. The carboxylic acid groups can be converted into esters or amides, while the hydroxyamino group offers sites for further reactions.

One area of application is in the development of luminescent materials. For example, hydroxyisophthalamide ligands, which share a similar structural backbone, have been used to create highly luminescent complexes with lanthanide ions for biological applications. google.com The derivatization of such ligands allows for their conjugation to biomolecules, enabling their use in time-resolved luminescence resonance energy transfer (TR-LRET) studies. google.com

Furthermore, phthalic acid derivatives are precursors in the synthesis of various industrial chemicals. wikipedia.orghelixchrom.com Phthalic anhydride (B1165640), a closely related compound, is produced on a large scale for the manufacture of phthalate (B1215562) esters used as plasticizers. wikipedia.org The introduction of a hydroxyamino group onto the phthalic acid backbone could lead to the development of novel polymers or plasticizers with unique properties.

Role in Ligand Design for Catalysis or Coordination Chemistry

The design of effective ligands is central to the advancement of catalysis and coordination chemistry. acs.org this compound possesses both carboxylate and hydroxyamino functionalities, which can act as coordination sites for metal ions. This makes it a potential candidate for the design of novel ligands for various catalytic applications.

Schiff base ligands, which can be formed by the condensation of an amine with a carbonyl compound, are known for their versatility in coordinating with a wide range of metal ions, forming stable complexes with applications in catalysis and bioinorganic chemistry. bohrium.com The hydroxyamino group of this compound could be incorporated into Schiff base structures, potentially leading to new classes of catalysts.

In the realm of asymmetric catalysis, chiral ligands are paramount. nih.gov The development of chiral catalysts based on metal complexes with specifically designed ligands has enabled highly enantioselective reactions. nih.govkaist.ac.kr For instance, heterobimetallic bismuth–rhodium paddlewheel complexes with chiral phenylglycine ligands have demonstrated outstanding selectivity in various reactions. nih.gov While not directly involving this compound, this research highlights the principle of using functionalized aromatic acids in the design of sophisticated catalytic systems. The potential to create chiral derivatives of this compound opens up possibilities for its use in developing new asymmetric catalysts.

Development of Analytical Standards and Reference Materials

Analytical standards are crucial for the accurate quantification of chemical compounds in various matrices. sigmaaldrich.comsigmaaldrich.com Phthalic acid itself is used as an analytical reference standard for the quantification of analytes in herbal medicines and other samples using techniques like HPLC and GC-MS. sigmaaldrich.comsigmaaldrich.com

The derivatization of analytes is a common strategy in analytical chemistry to improve detection and separation. researchgate.net For instance, o-phthalaldehyde (B127526) (OPA) is a well-known pre-column derivatization reagent for the analysis of primary amino acids by HPLC, forming highly fluorescent adducts. sigmaaldrich.com Similarly, this compound or its derivatives could potentially be developed as analytical standards for specific analytical methods, particularly for the detection of related compounds or as internal standards in complex sample analysis. nih.gov The in-situ derivatization of analytes on collection media, such as the derivatization of phthalic anhydride on coated filters, is another area where derivatives of this compound could find application. osha.gov

Advanced Analytical Methodologies for Detection and Quantification

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile organic compounds. While specific literature detailing validated HPLC methods exclusively for 3-(Hydroxyamino)phthalic acid is not abundant, robust methods can be developed based on its structural analogues, such as other substituted phthalic acids and aromatic hydroxamic acids. researchgate.net

The molecule's structure, featuring an aromatic ring, makes UV/Vis detection a suitable and straightforward choice for quantification. Method development would center on optimizing the separation from potential impurities, such as precursors like 3-nitrophthalic acid or related substances like 3-aminophthalic acid. chemicalbook.in

Reversed-phase HPLC using a C18 column is a common starting point. The mobile phase composition, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol, is critical. The pH of the aqueous buffer must be carefully controlled to manage the ionization state of the two carboxylic acid groups and the weakly acidic hydroxamic acid group, which in turn governs the compound's retention time and peak shape. For instance, in the analysis of the related 3-aminophthalic acid, a phosphate (B84403) buffer at pH 2.5 has been used with an acetonitrile gradient. A similar acidic mobile phase would likely be effective for this compound, ensuring the protonation of the carboxylic groups to increase retention on a C18 column.

Below is a table summarizing typical HPLC conditions used for structurally related compounds, which can serve as a foundation for developing a method for this compound.

Table 1: Illustrative HPLC Parameters for Compounds Related to this compound

AnalyteColumnMobile PhaseDetectionReference
3-Nitrophthalic AcidKromasil C18 (5 µm, 150 x 4.6 mm)Methanol : 0.1 M Acetic Acid (pH 2.89) (10:90 v/v)UV at 254 nm google.com
3-Aminophthalic AcidC18 ColumnPhosphate Buffer (pH 2.5) - Acetonitrile GradientUV/Vis
Isomers of Aminobenzoic AcidCoresep 100 Mixed-Mode (Reversed-Phase/Cation-Exchange)Acetonitrile and Ammonium Formate Buffer (pH 3)UV, MS, CAD, ELSD helixchrom.com
Aromatic Hydroxamic AcidsPoly(styrene-divinylbenzene) CopolymerAcetonitrile - Phosphate Buffer (pH 6)UV at 254 nm researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Direct analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS) is impractical due to its high polarity, low volatility, and thermal instability. The presence of three active hydrogen atoms (two in carboxylic acids, one in the hydroxamic acid) necessitates a derivatization step to convert the analyte into a more volatile and thermally stable form. colostate.edu

Silylation is a common and effective derivatization strategy for compounds containing carboxyl and hydroxyl groups. scribd.com Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to replace the active hydrogens with trimethylsilyl (B98337) (TMS) groups, thereby reducing polarity and increasing volatility. colostate.eduscribd.com This would allow the derivatized molecule to be amenable to GC separation and subsequent mass spectrometric analysis.

Another approach involves alkylation, particularly for the carboxylic acid groups, to form esters (e.g., methyl esters). colostate.edu However, this would still leave the hydroxamic acid group requiring derivatization. A comprehensive derivatization would target all three functional groups simultaneously.

In some cases, the metabolic products of hydroxamic acids are monitored. For instance, the hydrolysis of hydroxamic acids releases hydroxylamine (B1172632), which can be derivatized (e.g., with acetone (B3395972) to form acetone oxime) and then analyzed by GC-MS. nih.gov This indirect approach could be used to quantify the parent compound if the hydrolysis reaction is stoichiometric.

Table 2: Potential Derivatization Strategies for GC-MS Analysis

Derivatization ReagentAbbreviationTarget Functional Group(s)Resulting Derivative
N,O-Bis(trimethylsilyl)trifluoroacetamideBSTFA-COOH, -NHOHTrimethylsilyl (TMS) ester/ether
N-methyl-N-(trimethylsilyl)trifluoroacetamideMSTFA-COOH, -NHOHTrimethylsilyl (TMS) ester/ether
Methanol/BF₃ or Methanol/AcClN/A-COOHMethyl ester
AcetoneN/AHydroxylamine (hydrolysis product)Acetone oxime

Capillary Electrophoresis Techniques

Capillary Electrophoresis (CE) offers a high-efficiency alternative to HPLC for the analysis of charged species. Given that this compound is a polyprotic acid, it is an excellent candidate for CE analysis. The technique separates ions based on their charge-to-size ratio in an electric field. vtt.fi

In Capillary Zone Electrophoresis (CZE), the most common mode of CE, the charge of this compound would be highly dependent on the pH of the background electrolyte (BGE). At low pH, the compound would be neutral or have a small negative charge, while at high pH, all acidic protons would be dissociated, resulting in a highly negative species. This pH-dependent mobility allows for significant selectivity tuning.

Methods developed for other hydroxy acids and carboxylic acids can be adapted. For example, a study on various hydroxy acids used a BGE at pH 5 with indirect UV detection for successful separation. nih.gov Direct UV detection is also feasible for this compound due to its aromatic chromophore. vtt.fi The versatility of CE allows for the analysis of a broad range of acidic compounds without the need for derivatization. nih.gov

Impurity Profiling and Quantitative Trace Analysis in Complex Matrices

Impurity profiling is the identification and quantification of impurities in a substance, which is critical for the safety and efficacy of pharmaceuticals. ilkogretim-online.org For this compound, potential impurities would likely stem from its synthesis. A common route to such a compound could be the reduction of 3-nitrophthalic acid. chemicalbook.in

Therefore, key potential impurities include:

Starting Material: Unreacted 3-nitrophthalic acid.

Intermediates/Side-Products: 3-Aminophthalic acid (from complete reduction of the nitro group and potential dehydroxylation).

Isomeric Impurities: Impurities from isomers present in the starting material (e.g., 4-nitrophthalic acid).

HPLC and LC-MS are the most powerful techniques for impurity profiling. ilkogretim-online.org An optimized HPLC method, as described in section 8.1, should be able to resolve the main compound from its expected impurities. Coupling the liquid chromatograph to a mass spectrometer (LC-MS), especially a high-resolution instrument, allows for the definitive identification of these impurities based on their mass-to-charge ratio and fragmentation patterns.

When performing quantitative trace analysis in complex matrices, such as biological fluids or environmental samples, extensive sample preparation is required to remove interfering substances. Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are employed to isolate and concentrate the analyte before instrumental analysis. LC coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for such applications due to its exceptional sensitivity and selectivity, allowing for quantification at very low levels.

Table 3: Potential Impurities and Recommended Analytical Methods

Potential ImpurityLikely OriginPrimary Analytical Technique
3-Nitrophthalic acidUnreacted starting materialHPLC-UV, LC-MS
3-Aminophthalic acidReduction side-productHPLC-UV, LC-MS
4-Nitrophthalic acidIsomeric impurity in starting materialHPLC-UV, LC-MS
Phthalic acidDegradation or precursor impurityHPLC-UV, LC-MS

Future Research Trajectories and Interdisciplinary Opportunities

Exploration of Unconventional Reactivity and Catalysis

The reactivity of 3-(hydroxyamino)phthalic acid is anticipated to be rich and varied, stemming from the interplay between the hydroxyamino moiety and the adjacent carboxylic acid groups. Future research should focus on harnessing this reactivity for novel synthetic transformations and catalytic applications.

N-Aryl hydroxamic acids, which share the core N-hydroxy-amide-like structure, are known to be valuable synthetic intermediates. isef.net Modification of the N-OH group can trigger intramolecular rearrangements, leading to the formation of new molecules that are otherwise difficult to access. isef.net Investigating similar rearrangements with this compound, potentially activated by treating the hydroxyamino group with reagents like methanesulfonyl chloride, could unveil new synthetic pathways. isef.net The electronic nature of the phthalic acid backbone is expected to influence the chemo- and regioselectivity of such rearrangements. isef.net

Furthermore, the development of catalytic systems for the selective synthesis of related N-aryl hydroxylamines is an active area of research. rsc.orgresearchgate.netmdpi.commdpi.comresearchgate.net Supported platinum catalysts, for instance, have been used for the hydrogenation of nitroaromatics to N-aryl hydroxylamines with high selectivity. rsc.orgresearchgate.net These methodologies could be adapted for the synthesis of this compound from 3-nitrophthalic acid. The key to achieving high selectivity often lies in the use of additives like amines or dimethyl sulfoxide (B87167) (DMSO), which can promote the desired conversion while inhibiting over-reduction. rsc.orgmdpi.com

The presence of the dicarboxylic acid functionality also opens avenues for its use in catalysis. For example, rhodium(III)-cyclopentadienyl catalysts bearing urea-substituted ligands have been shown to accelerate the C-H olefination of benzoic acid derivatives through hydrogen bonding interactions. nih.gov The carboxylic acid groups on this compound could similarly act as directing groups or binding sites in transition metal-catalyzed C-H functionalization reactions, enabling regioselective modifications of the aromatic ring. acs.org

Application of Advanced Spectroscopic Probes

A thorough spectroscopic characterization is fundamental to understanding the structure, bonding, and electronic properties of this compound. While direct spectroscopic data is not available, studies on N-substituted phthalimides and hydroxamic acids provide a roadmap for future analysis. derpharmachemica.comjmchemsci.comuobaghdad.edu.iqresearchgate.netrjptonline.orgacs.org

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) will be crucial for confirming the molecular structure. The chemical shifts of the aromatic protons and carbons will be influenced by the electronic effects of both the hydroxyamino and carboxylic acid groups. In related N-substituted phthalimide (B116566) derivatives, the protons and carbons of the phthalimide ring are well-characterized, providing a basis for comparison. jmchemsci.comrjptonline.org

Infrared (IR) spectroscopy will be essential for identifying the key functional groups. Characteristic vibrational frequencies for the O-H and N-H stretches of the hydroxyamino group, as well as the C=O stretches of the carboxylic acids, are expected. In studies of N-substituted phthalimides, the symmetric and asymmetric C=O stretching vibrations of the imide ring are typically observed and can be used as a reference. uobaghdad.edu.iq

Mass spectrometry (MS) will determine the molecular weight and provide information on fragmentation patterns, further confirming the structure. High-resolution mass spectrometry (HRMS) will be particularly valuable for determining the exact elemental composition. isef.net

UV-Visible (UV-Vis) spectroscopy can be employed to study the electronic transitions within the molecule and its potential interactions with other species, such as metal ions. researchgate.net The ability of hydroxamic acids to form colored complexes with metal ions like Fe(III) is well-documented and is a key aspect of their biological activity. acs.org

Predictive Modeling for Structure-Reactivity Relationships

Computational chemistry offers powerful tools to predict and understand the properties of this compound before extensive experimental work is undertaken. Density Functional Theory (DFT) is a particularly useful method for studying the molecular stability, reactivity, and electronic structure of hydroxamic acids and related compounds. researchgate.netveterinaria.orgnih.gov

DFT calculations can be used to:

Determine Molecular Geometry and Stability: By finding the lowest energy conformation, the three-dimensional structure of this compound can be predicted. Studies on simple hydroxamic acids have used DFT to explore different tautomeric forms (keto, iminol, and nitroso) and have found the keto form to be the most stable. researchgate.net

Analyze Local Reactivity: Conceptual DFT descriptors, such as Fukui functions and dual descriptors, can identify the most reactive sites within the molecule for electrophilic and nucleophilic attacks. For hydroxamic acids, the oxygen atoms are often predicted to be the most favorable sites for electrophilic attack. This information is critical for predicting the outcomes of chemical reactions.

Model Reaction Mechanisms: The transition states and energy barriers of potential reactions, such as rearrangements or catalytic cycles, can be calculated to understand the reaction kinetics and feasibility. researchgate.net

Predict Spectroscopic Properties: NMR and IR spectra can be simulated to aid in the interpretation of experimental data.

Quantitative Structure-Activity Relationship (QSAR) models can also be developed to correlate the structural features of this compound and its potential derivatives with their predicted activities. nih.gov Such models are widely used in medicinal chemistry to design new molecules with enhanced biological properties.

The table below summarizes key computational parameters that can be calculated for this compound and its analogs to predict their reactivity.

Computational Parameter Significance Relevant Analogs Studied
HOMO-LUMO Gap Indicates chemical reactivity and stability. A smaller gap suggests higher reactivity.Hydroxamic acids
Fukui Functions Identifies the most likely sites for nucleophilic and electrophilic attack.Hydroxamic acids
Dual Descriptor Determines sites for electrophilic or nucleophilic attack with greater precision.Hydroxamic acids
pKa Predicts the acidity of the carboxylic acid and hydroxyamino protons.Hydroxamic acids nih.gov

Integration with Bio-Inspired Synthetic Approaches

The structural motifs present in this compound are found in various natural products and biologically active molecules, suggesting that bio-inspired synthetic strategies could be a fruitful area of research.

The hydroxamic acid moiety is a key pharmacophore in many metalloenzyme inhibitors due to its ability to chelate metal ions like Zn(II) and Fe(III) in the active sites of enzymes such as histone deacetylases (HDACs). acs.orgjournalagent.com The synthesis of novel hydroxamic acid derivatives as potential therapeutic agents is an area of intense research. acs.orgorganic-chemistry.org this compound could serve as a scaffold for the development of new enzyme inhibitors, where the dicarboxylic acid groups could be further functionalized to enhance binding affinity and selectivity.

Bio-inspired catalysts are also being developed for selective chemical transformations. For instance, non-heme iron(II) catalysts have been used for the bio-inspired hydroxylation of benzoic acids. researchgate.netresearchgate.net These systems mimic the action of monooxygenase enzymes and can achieve ortho-hydroxylation of benzoic acid derivatives. researchgate.net Applying such catalytic systems to this compound or its precursors could lead to novel functionalized aromatic compounds.

Furthermore, benzoic acids derived from biomass are being explored as renewable feedstocks for the synthesis of valuable chemicals. nih.gov Research into the selective synthesis of phenols from bio-based benzoic acids using heterogeneous catalysts is ongoing. nih.gov Integrating this compound into such sustainable synthetic routes, potentially starting from bio-derived precursors, represents a significant interdisciplinary opportunity at the intersection of green chemistry, catalysis, and biotechnology.

Q & A

Q. What are the standard analytical methods for identifying and quantifying 3-(Hydroxyamino)phthalic acid in complex mixtures?

Methodological Answer:

  • Chromatographic Techniques : Reverse-phase UPLC (Ultra-Performance Liquid Chromatography) with BEH Phenyl columns can achieve rapid separation (e.g., 3.5 minutes for 25 polymer additives) . For detection, tandem mass spectrometry (MS/MS) or electrochemical sensors (e.g., gold thin-film arrays) may enhance sensitivity .
  • Spectroscopic Characterization : NMR (¹H, ¹³C) and FTIR are critical for structural confirmation. For example, the carboxyl and hydroxyl groups in phthalic acid derivatives produce distinct peaks in the 2500–3300 cm⁻¹ range (O–H stretching) and 1680–1720 cm⁻¹ (C=O stretching) .
  • Validation : Calibrate with certified reference materials (CRMs) and validate recovery rates (e.g., 85–115%) in spiked matrices like serum or environmental samples .

Q. How can researchers synthesize this compound with high purity?

Methodological Answer:

  • Precursor Selection : Start with 3-aminophthalic acid hydrochloride (CAS 6946-22-1) as a precursor. React with hydroxylamine under controlled pH (e.g., pH 6–7) to introduce the hydroxyamino group .
  • Purification : Use recrystallization in ethanol-water mixtures or preparative HPLC with C18 columns. Monitor purity via HPLC-DAD (Diode Array Detection) at 254 nm .
  • Yield Optimization : Conduct kinetic studies to determine optimal reaction times (e.g., 12–24 hours at 60°C) and avoid side reactions like over-oxidation .

Q. What are the primary safety considerations when handling this compound in laboratory settings?

Methodological Answer:

  • Hazard Mitigation : Wear nitrile gloves, lab coats, and safety goggles due to potential skin/eye irritation (GHS Category 2/2A) .
  • Storage : Store in airtight containers at 4°C, away from incompatible materials (strong acids/oxidizers) to prevent decomposition .
  • Waste Disposal : Neutralize aqueous waste with sodium bicarbonate before disposal in accordance with EPA guidelines .

Advanced Research Questions

Q. How can conflicting data on the stability of this compound under varying pH conditions be resolved?

Methodological Answer:

  • Controlled Stability Studies : Perform accelerated degradation tests at pH 2–12 (using HCl/NaOH buffers) and monitor via UPLC-MS. For example, phthalic acid derivatives degrade rapidly at pH >10, forming hydroxylated byproducts .
  • Data Reconciliation : Compare degradation profiles across studies using Arrhenius modeling to account for temperature effects. Discrepancies may arise from differences in buffer ionic strength or metal ion contamination .
  • Advanced Characterization : Use LC-HRMS (High-Resolution Mass Spectrometry) to identify degradation products and propose degradation pathways .

Q. What experimental strategies can elucidate the role of this compound in microbial degradation pathways?

Methodological Answer:

  • Isotopic Labeling : Use ¹³C-labeled this compound to track incorporation into microbial metabolites via GC-MS or NMR .
  • Gene Knockout Models : Employ CRISPR-Cas9 to disrupt putative degradation genes (e.g., dioxygenases) in Pseudomonas spp. and compare metabolite profiles .
  • Enzyme Assays : Purify microbial enzymes (e.g., hydrolases) and measure activity via spectrophotometric monitoring of substrate depletion at 280 nm .

Q. How do structural modifications of this compound impact its biological activity?

Methodological Answer:

  • SAR (Structure-Activity Relationship) Studies : Synthesize derivatives with halogen substitutions (e.g., 3-Cl, 4-Br) and test against bacterial biofilms or cancer cell lines. For example, halogenated phthalic acid analogs show enhanced antibacterial activity (MIC: 2–8 µg/mL) .
  • Computational Modeling : Use DFT (Density Functional Theory) to calculate electronic properties (e.g., HOMO-LUMO gaps) and correlate with experimental IC₅₀ values .
  • In Vivo Testing : Administer derivatives in rodent models to assess pharmacokinetics (e.g., half-life, bioavailability) and toxicity thresholds .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.